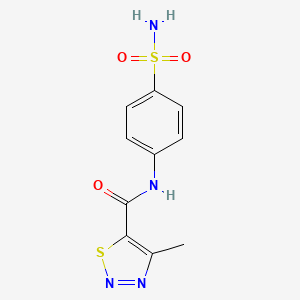
4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide" is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This compound is of interest due to its potential biological activities, which may include inhibition of carbonic anhydrase isoenzymes and possible anticancer effects, as suggested by the research on related compounds .
Synthesis Analysis
The synthesis of related sulfamoylphenyl compounds involves multiple steps, including the reaction of specific sulfamoyl intermediates with other chemical entities. For instance, the synthesis of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides, which share a similar sulfamoylphenyl moiety, was achieved by reacting the appropriate intermediates with phenylhydrazine in glacial acetic acid . Another related synthesis pathway for an antibacterial compound involved the reaction of a thiadiazole derivative with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis . These methods provide insight into the potential synthetic routes that could be applied to the compound .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring is often substituted with various functional groups that can significantly alter the compound's biological activity. The sulfamoylphenyl group, in particular, is a common feature in these molecules and is known to interact with biological targets such as carbonic anhydrase isoenzymes .
Chemical Reactions Analysis
The chemical reactivity of thiadiazole derivatives is influenced by the functional groups attached to the thiadiazole core. For example, the presence of a sulfamoyl group can facilitate interactions with metal ions, as seen in the formation of silver salts of related compounds . Additionally, the reactivity of the acetamido group in the synthesis of sulfamethizole and its impurities indicates that similar functional groups in the compound of interest may undergo hydrolysis or other reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of sulfamoyl and carboxamide groups can increase the polarity and potentially the water solubility of the compound, which is important for its biological activity and pharmacokinetics. The related compounds have been shown to exhibit moderate cytotoxicity towards various cancer cell lines and possess anti-inflammatory activity, suggesting that the compound may also have similar properties .
科学的研究の応用
Antiproliferative Activities
A series of pyrazole-sulfonamide derivatives, including compounds structurally related to 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide, were designed and synthesized. These compounds were tested for their antiproliferative activities against HeLa and C6 cell lines. Some of these compounds showed promising broad-spectrum antitumor activity, comparable to the activities of commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
Anticancer Agents
A novel series of pharmacophores containing thiazole moiety were synthesized and evaluated as potent anticancer agents. The compounds demonstrated significant in vitro anticancer activity against cell lines of Hepatocellular carcinoma (HepG-2), with some compounds showing IC50 values indicative of potent anticancer activity (Gomha et al., 2017).
作用機序
Target of Action
The primary target of 4-methyl-N-(4-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
The compound interacts with its target, CA IX, by selectively inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the tumor cell environment that can inhibit cell proliferation and induce apoptosis .
Biochemical Pathways
The inhibition of CA IX affects several biochemical pathways. Primarily, it disrupts the conversion of carbon dioxide to bicarbonate and protons, a key process in cellular respiration and pH regulation . This disruption can lead to an unfavorable environment for tumor cell survival and proliferation .
Result of Action
The inhibition of CA IX by this compound leads to significant anti-proliferative effects against cancer cells . Specifically, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Action Environment
The action of this compound is influenced by the tumor microenvironment. The hypoxic conditions often found in solid tumors can lead to the overexpression of CA IX , potentially enhancing the efficacy of the compound.
生化学分析
Biochemical Properties
It is known that similar compounds, such as benzenesulfonamide derivatives, have been studied for their inhibitory effects on carbonic anhydrase IX , an enzyme that plays a crucial role in pH regulation and cell proliferation .
Cellular Effects
Preliminary studies suggest that similar compounds may have significant inhibitory effects against certain cancer cell lines . For instance, some benzenesulfonamide derivatives have shown promising results in inhibiting the growth of triple-negative breast cancer cells .
Molecular Mechanism
It is speculated that it may interact with enzymes such as carbonic anhydrase IX, potentially inhibiting its activity . This could lead to changes in cellular pH regulation and cell proliferation, which could have significant implications for the treatment of diseases like cancer .
特性
IUPAC Name |
4-methyl-N-(4-sulfamoylphenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S2/c1-6-9(18-14-13-6)10(15)12-7-2-4-8(5-3-7)19(11,16)17/h2-5H,1H3,(H,12,15)(H2,11,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCCURGZHCOWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)
![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)
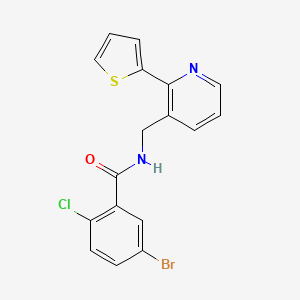
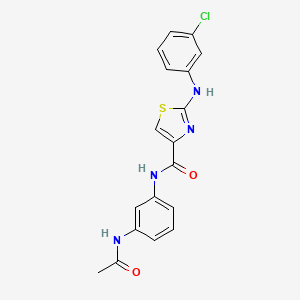
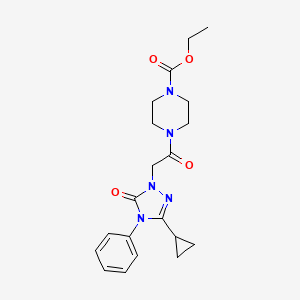
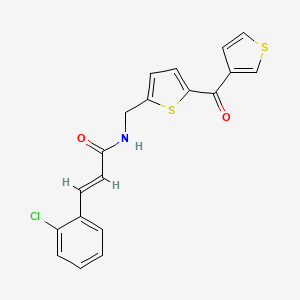
![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole](/img/structure/B2500921.png)
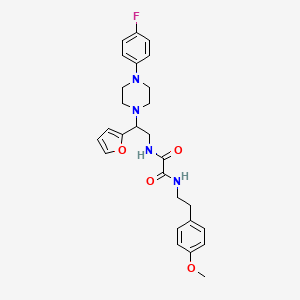
![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)
![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)
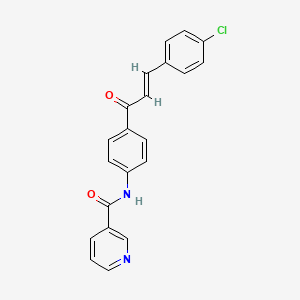
![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2500929.png)
![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2500930.png)
![2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2500932.png)